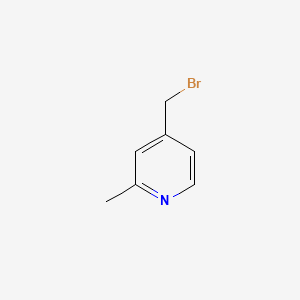

4-(Bromomethyl)-2-methylpyridine

Description

Properties

IUPAC Name |

4-(bromomethyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6-4-7(5-8)2-3-9-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVGGQWHXOPXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302605 | |

| Record name | 4-(Bromomethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-68-6 | |

| Record name | 4-(Bromomethyl)-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Bromomethyl)-2-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-(Bromomethyl)-2-methylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document details the prevalent synthetic methodology, rooted in free-radical chemistry, and offers a step-by-step protocol. Furthermore, it establishes a full suite of analytical techniques for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important chemical intermediate.

Introduction: Significance of this compound

This compound is a substituted pyridine derivative of significant interest in organic synthesis. Its structure, featuring a reactive benzylic bromide and a pyridine core, makes it a versatile intermediate for constructing more complex molecular architectures. The pyridine ring is a common motif in pharmaceuticals, while the bromomethyl group serves as an effective electrophile for introducing the 2-methyl-4-pyridyl moiety through nucleophilic substitution reactions. This compound is a cornerstone in the development of various therapeutic agents and functional materials.[1][2]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the free-radical bromination of 2,4-dimethylpyridine (also known as 2,4-lutidine). This reaction selectively targets one of the benzylic methyl groups.

Reaction Principle and Regioselectivity

The synthesis relies on a free-radical chain reaction, a cornerstone of organic chemistry.[3] The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a source of bromine radicals, is particularly well-suited for this transformation.[4] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[5]

A key consideration is regioselectivity. In 2,4-dimethylpyridine, both methyl groups are in benzylic-like positions and are susceptible to radical abstraction. However, the nitrogen atom in the pyridine ring has a deactivating inductive effect, which influences the stability of the radical intermediates. This generally leads to a preferential bromination at the methyl group furthest from the nitrogen atom (the 4-position).

Reaction Mechanism

The free-radical bromination proceeds through a classic three-stage chain mechanism: initiation, propagation, and termination.[3][6]

-

Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., AIBN) to form two radicals. These radicals then react with NBS to generate a bromine radical (Br•).[7]

-

Propagation: This is a two-step cycle. A bromine radical abstracts a hydrogen atom from the methyl group at the 4-position of 2,4-dimethylpyridine, forming a resonance-stabilized benzylic-type radical and hydrogen bromide (HBr).[8] This radical then reacts with a molecule of NBS (or Br₂ generated in situ from the reaction of NBS with HBr) to yield the desired product, this compound, and a new bromine radical, which continues the chain.[8][9]

-

Termination: The reaction ceases when radicals combine with each other in various ways, such as two bromine radicals forming Br₂ or a bromine radical combining with the pyridyl radical.[3]

dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial"];

subgraph "cluster_reactants" { label="Starting Materials"; bgcolor="#F1F3F4"; "2_4_Lutidine" [label="2,4-Dimethylpyridine"]; "NBS" [label="N-Bromosuccinimide (NBS)"]; "AIBN" [label="AIBN (Initiator)"]; "Solvent" [label="Solvent (e.g., CCl4)"]; }

subgraph "cluster_process" { label="Process"; bgcolor="#FFFFFF"; "Reaction" [label="Free-Radical Bromination\n(Reflux)"]; "Workup" [label="Aqueous Work-up\n& Extraction"]; "Purification" [label="Purification\n(e.g., Column Chromatography)"]; }

subgraph "cluster_product" { label="Final Product"; bgcolor="#F1F3F4"; "Final_Product" [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Characterization" [label="Spectroscopic\nCharacterization"]; }

"2_4_Lutidine" -> "Reaction"; "NBS" -> "Reaction"; "AIBN" -> "Reaction"; "Solvent" -> "Reaction"; "Reaction" -> "Workup" [label="Crude Product"]; "Workup" -> "Purification"; "Purification" -> "Final_Product"; "Final_Product" -> "Characterization"; }

Caption: Overall workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory setting. Adherence to all institutional safety guidelines is mandatory.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,4-Dimethylpyridine | 107.15 | 10.7 g | 0.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.1 |

| AIBN | 164.21 | 0.164 g | 0.001 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |

Procedure:

-

Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethylpyridine (10.7 g, 0.1 mol), N-Bromosuccinimide (17.8 g, 0.1 mol), and azobisisobutyronitrile (AIBN) (0.164 g, 0.001 mol).

-

Solvent Addition: Add carbon tetrachloride (200 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The byproduct, succinimide, will precipitate. Filter the mixture to remove the solid succinimide.

-

Work-up: Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).[10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.[11]

Characterization of this compound

Thorough characterization is essential to confirm the structure and assess the purity of the synthesized compound. A combination of spectroscopic methods is employed.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound.[14][15] Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms.[16]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H (position 6) | ~8.4 | Doublet (d) | 1H |

| Pyridine H (position 5) | ~7.2 | Doublet (d) | 1H |

| Pyridine H (position 3) | ~7.1 | Singlet (s) | 1H |

| Bromomethyl (-CH₂Br) | ~4.4 | Singlet (s) | 2H |

| Methyl (-CH₃) | ~2.5 | Singlet (s) | 3H |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine C (position 2) | ~159 |

| Pyridine C (position 6) | ~149 |

| Pyridine C (position 4) | ~145 |

| Pyridine C (position 5) | ~124 |

| Pyridine C (position 3) | ~122 |

| Bromomethyl (-CH₂Br) | ~32 |

| Methyl (-CH₃) | ~24 |

dot graph "nmr_characterization" { layout="dot"; rankdir="TB"; node [shape=box, style="filled, rounded", fontname="Arial"]; edge [fontname="Arial"];

subgraph "cluster_nmr" { label="NMR Spectroscopy"; bgcolor="#F1F3F4"; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "H_NMR" [label="¹H NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "C_NMR" [label="¹³C NMR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Structure_Confirmation" [label="Structure Confirmation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

} }

Caption: Logical flow for NMR-based structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For this compound, a key feature in the mass spectrum is the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.[13]

Expected Mass Spectrum Data (Electron Ionization - EI):

| m/z Value | Assignment | Notes |

| 185/187 | [M]⁺ | Molecular ion peaks, showing the bromine isotope pattern. |

| 106 | [M-Br]⁺ | Fragment resulting from the loss of the bromine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 3000-2850 | C-H stretch | Aliphatic C-H (in CH₃ and CH₂) |

| 1600-1450 | C=C and C=N stretch | Pyridine ring |

| ~1250 | C-H bend | CH₂ wag (associated with -CH₂Br) |

| 700-600 | C-Br stretch | Alkyl bromide |

Safety, Handling, and Storage

This compound and its hydrobromide salt are corrosive and can cause severe skin burns and eye damage.[17][18] It is also harmful if swallowed and may cause respiratory irritation.[19][20]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][21] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[17][19] Keep away from strong oxidizing agents and bases.[17]

-

First-aid Measures: In case of contact, immediately flush the affected area with plenty of water.[17] If inhaled, move to fresh air.[18] Seek immediate medical attention in all cases of exposure.[18]

Conclusion

This guide has outlined a reliable and well-established methodology for the synthesis of this compound via free-radical bromination of 2,4-dimethylpyridine. The causality behind the reaction mechanism and the importance of regioselectivity have been explained. Furthermore, a comprehensive suite of analytical techniques has been detailed, providing a robust framework for the structural confirmation and purity assessment of the final product. Adherence to the described protocols and safety precautions will enable researchers to confidently prepare and characterize this valuable synthetic intermediate for applications in drug discovery and materials science.

References

- Benchchem. A Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylpyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis.

- Elsevier Ltd. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines.

- ECHEMI. 4-bromo-2-(bromomethyl)pyridine SDS, 1032650-53-5 Safety Data Sheets.

- BYJU'S. Mechanism of Free Radical Bromination.

- Loba Chemie. (2016). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS.

- Majid, R. (2023). Structure and Mechanism: A free radical.

- ChemicalBook. 4-bromo-2-methylpyridine synthesis.

- Sigma-Aldrich. (2023). SAFETY DATA SHEET.

- ECHEMI. 4-Bromo-2-methylpyridine SDS, 22282-99-1 Safety Data Sheets.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Bromomethyl)pyridine hydrobromide.

- Sigma-Aldrich. 4-Bromo-2-methylpyridine 96%.

- Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.

- Benchchem. Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.

- Benchchem. Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives.

- PubChem. 4-Bromo-2-methylpyridine.

- Benchchem. Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine.

- ResearchGate. (2025). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.

- Benchchem. Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.

- ResearchGate. (2019). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.

- University of California, Riverside. Chapter 11 Free Radical Substitution and Addition Reactions.

- Benchchem. The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.

- Common Organic Chemistry. Bromination - Common Conditions.

- Guidechem. What is the synthesis process of 4-Bromo-2-methylpyridine?.

- Thermo Fisher Scientific. 4-Bromo-2-methylpyridine, 97%.

- ChemicalBook. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis.

- Google Patents. (2015). Preparation method of 2-methyl-4-bromopyridine.

- Organic Chemistry Portal. Wohl-Ziegler Reaction.

- Benchchem. Application Note: Characterization of 4-Bromopyridine-2,6-dicarbohydrazide using NMR Spectroscopy.

- Google Patents. (2015). Method for preparing 3-bromo-4-methylpyridine.

- ResearchGate. (2015). 1H NMR spectrum of 4-(bromomethyl)-4′-methyl-2,2′-bipyridine (1).

- ResearchGate. (2021). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.

- MedChemExpress. 4-Bromo-2-methylpyridine (4-Bromo-2-picoline).

- Chemistry LibreTexts. (2023). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.

- The Organic Chemistry Tutor. (2021). NBS: Radical Bromination.

- Chemistry Steps. Allylic Bromination by NBS with Practice Problems.

- PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines.

- MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.

- The Royal Society of Chemistry. Supporting Information.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. byjus.com [byjus.com]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. Bromination - Common Conditions [commonorganicchemistry.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chemistry.ucr.edu [chemistry.ucr.edu]

- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lobachemie.com [lobachemie.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. 4-Bromo-2-methylpyridine | C6H6BrN | CID 2762835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. echemi.com [echemi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Bromomethyl)-2-methylpyridine

Executive Summary: 4-(Bromomethyl)-2-methylpyridine is a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine core with a reactive bromomethyl group and a methyl substituent, makes it a valuable intermediate for introducing the 2-methyl-4-pyridyl moiety into complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, synthesis, and safe handling protocols, designed for researchers, chemists, and drug development professionals. All data is presented with a focus on practical application and experimental context.

Introduction

In the landscape of modern synthetic chemistry, pyridine derivatives are indispensable scaffolds for the development of pharmaceuticals, agrochemicals, and functional materials. This compound, in particular, serves as a potent electrophile. The bromomethyl group, analogous to a benzylic bromide, is highly susceptible to nucleophilic substitution, providing a direct and efficient route for covalent bond formation. This reactivity, coupled with the inherent electronic and steric properties of the 2-methylpyridine ring, allows for precise molecular engineering. This technical document aims to be a definitive resource, consolidating the essential physicochemical data and analytical methodologies required to effectively utilize this compound in a research and development setting.

Chemical Identity and Structure

Accurate identification is the foundation of sound scientific research. The primary identifiers for this compound are detailed below. It is most commonly handled and stored as its hydrobromide salt to enhance stability.

| Identifier | Value | Source |

| IUPAC Name | This compound hydrobromide | |

| CAS Number | 1245640-51-0 | [1][2] |

| Molecular Formula | C₇H₉Br₂N | [1][2] |

| Molecular Weight | 266.96 g/mol | [1][2] |

| SMILES | CC1=NC=CC(CBr)=C1.[H]Br | [2] |

| InChIKey | (Information not readily available) |

Physicochemical Properties

The physical state and solubility of a reagent are critical parameters that dictate its handling, reaction setup, and purification strategies. While data for the free base is limited, the hydrobromide salt is a stable, crystalline solid.

| Property | Value | Remarks and Field Insights | Source |

| Appearance | White to off-white powder/crystal | The salt form avoids the potential instability and handling difficulties of the free base, which may be an oil. | [3] |

| Melting Point | 189-192 °C (for 4-(Bromomethyl)pyridine hydrobromide) | A high melting point is characteristic of an ionic salt structure. This property is useful for assessing purity. | [3] |

| Solubility | Soluble in water. | The hydrobromide salt form significantly increases aqueous solubility, which can be advantageous for certain reaction conditions or workups. For organic reactions, it is often neutralized in-situ or partitioned into an organic solvent after basification. | [3] |

| Storage | Inert atmosphere, store in freezer, under -20°C. | The bromomethyl group is reactive and the compound can degrade over time, especially when exposed to moisture, light, or heat. Storage under inert gas (Nitrogen or Argon) in a freezer is essential for long-term stability. | [2] |

Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for confirming the identity and purity of starting materials and products. Below are the expected spectral characteristics for the this compound core structure.

¹H NMR Spectroscopy

Proton NMR provides a rapid and definitive fingerprint of the molecule's hydrogen framework. The spectrum is expected to show three distinct regions corresponding to the aromatic protons, the bromomethyl protons, and the methyl protons.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4-8.5 | d | 1H | H-6 | The proton adjacent to the nitrogen is the most deshielded aromatic proton. |

| ~7.2-7.3 | s or d | 1H | H-3 | Proton adjacent to the methyl group. |

| ~7.1-7.2 | d | 1H | H-5 | Aromatic proton adjacent to the bromomethyl group. |

| ~4.4-4.5 | s | 2H | -CH₂Br | The methylene protons are deshielded by the adjacent bromine atom and the aromatic ring. |

| ~2.5-2.6 | s | 3H | -CH₃ | The methyl group protons typically appear as a singlet in this region. |

Protocol: Acquiring a ¹H NMR Spectrum

Objective: To confirm the structural integrity and purity of this compound hydrobromide.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ for the salt, CDCl₃ if converted to the free base) in a clean, dry NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard 1D proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to the spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative proton ratios.

-

¹³C NMR Spectroscopy

Carbon NMR complements the proton data by providing information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158-160 | C-2 | Carbon bearing the methyl group and adjacent to nitrogen. |

| ~149-151 | C-6 | Carbon adjacent to nitrogen. |

| ~140-142 | C-4 | Carbon bearing the bromomethyl group. |

| ~124-126 | C-5 | Aromatic CH. |

| ~122-124 | C-3 | Aromatic CH. |

| ~30-33 | -CH₂Br | Methylene carbon, shifted downfield by the attached bromine. |

| ~23-25 | -CH₃ | Methyl carbon. |

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectrum Features (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent peak cluster is expected corresponding to the molecular weight of the free base (C₇H₈BrN, ~185/187 g/mol ).

-

Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a doublet (M⁺ and M⁺+2) with a nearly 1:1 intensity ratio. This is a hallmark signature for a molecule containing one bromine atom.

-

Key Fragment: Loss of the bromine atom (-Br) would result in a significant fragment at m/z ~106, corresponding to the [M-Br]⁺ cation.

Protocol: Acquiring a GC-MS Spectrum

Objective: To determine the molecular weight and assess the purity and fragmentation pattern of this compound.

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the free base in a volatile organic solvent like ethyl acetate or dichloromethane. Note: The hydrobromide salt is not suitable for direct GC-MS analysis due to its non-volatility; it must be neutralized to the free base first.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Conditions:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms or HP-5ms). This is effective for separating compounds based on boiling point.

-

Injector: Set to 250 °C in split mode to handle the small sample concentration.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280 °C. This gradient ensures separation of any volatile impurities from the target compound.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350 to ensure capture of all relevant fragments and the molecular ion.

-

-

Data Analysis: Identify the peak corresponding to the compound in the Total Ion Chromatogram (TIC). Analyze the mass spectrum of this peak, looking for the characteristic M⁺/M⁺+2 pattern and key fragments.

Synthesis and Reactivity

Understanding the synthesis of this compound provides context for potential impurities and its inherent reactivity. A common laboratory-scale synthesis proceeds from 2,4-dimethylpyridine (2,4-lutidine).

Synthetic Workflow: Radical Bromination

The most direct route involves the selective free-radical bromination of the 4-methyl group of 2,4-lutidine. The 4-methyl position is more sterically accessible and leads to a more stable benzylic-type radical intermediate compared to the 2-methyl position.

Sources

The Strategic Synthon: A Technical Guide to 4-(Bromomethyl)-2-methylpyridine

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of 4-(Bromomethyl)-2-methylpyridine, a versatile pyridine derivative. This document delineates its fundamental chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key building block in the synthesis of complex molecules for pharmaceutical and agrochemical industries.

Core Chemical Identity: CAS Number and Molecular Weight

This compound is a substituted pyridine carrying a bromomethyl group at the 4-position and a methyl group at the 2-position. As an isomer of other brominated picoline derivatives, it shares the same molecular formula and consequently, the same molecular weight.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1245640-51-0 (for its hydrobromide salt) |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound involves the selective bromination of the methyl group at the 4-position of 2,4-dimethylpyridine (2,4-lutidine). This transformation is typically achieved through a free-radical chain reaction.

Protocol for Radical Bromination of 2,4-Dimethylpyridine

This protocol is based on established methods for the benzylic bromination of methyl-substituted aromatic compounds.

Materials:

-

2,4-Dimethylpyridine

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)

-

Anhydrous solvent (e.g., carbon tetrachloride or chlorobenzene)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethylpyridine in the anhydrous solvent under an inert atmosphere.

-

Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

-

Heat the reaction mixture to reflux. The reaction is often initiated by visible light from a tungsten lamp to facilitate the homolytic cleavage of the initiator.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for allylic and benzylic positions as it provides a low, constant concentration of bromine, which favors the desired radical substitution over electrophilic addition to the aromatic ring.

-

Radical Initiator: AIBN or benzoyl peroxide is used to initiate the radical chain reaction by providing an initial source of radicals upon thermal or photochemical decomposition.

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of NBS, which would lead to the formation of bromine and potentially unwanted side reactions.

-

Inert Atmosphere: An inert atmosphere prevents the oxidation of the starting material and intermediates.

Caption: Free-radical chain mechanism for the bromination of 2,4-dimethylpyridine.

Reactivity Profile: The Bromomethyl Moiety as a Synthetic Handle

The primary site of reactivity in this compound is the bromomethyl group. This benzylic bromide is an excellent electrophile and readily participates in nucleophilic substitution reactions, typically following an S(_N)2 mechanism. This reactivity makes it a valuable synthon for introducing the 2-methylpyridinyl-4-methyl moiety into a wide range of molecules.

Typical Nucleophilic Substitution Reactions:

-

With O-Nucleophiles: Reaction with alcohols in the presence of a base, or with alkoxides, yields the corresponding ethers.

-

With N-Nucleophiles: Primary and secondary amines readily displace the bromide to form the corresponding substituted amines.

-

With S-Nucleophiles: Thiolates react to form thioethers.

-

With C-Nucleophiles: Carbanions, such as those derived from malonic esters, can be used to form new carbon-carbon bonds.

Caption: Nucleophilic substitution reactions of this compound.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of various biologically active compounds. Its ability to act as a linker allows for the connection of a pyridine head group to other pharmacophores. Pyridine moieties are often incorporated into drug candidates to enhance solubility, modulate pKa, and engage in specific interactions with biological targets.

While specific drugs containing the this compound fragment are not prominently disclosed in the public domain, its utility can be inferred from the widespread use of similar building blocks in the synthesis of:

-

Kinase Inhibitors: The pyridine ring can serve as a scaffold for designing inhibitors of various protein kinases.

-

GPCR Ligands: Many G-protein coupled receptor ligands incorporate substituted pyridine rings.

-

Antiviral and Antibacterial Agents: The pyridine nucleus is a common feature in a variety of antimicrobial compounds.

Safety and Handling

This compound, like other benzylic bromides, is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Its hydrobromide salt is classified as causing severe skin burns and eye damage.[1]

Precautions for Safe Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Avoid inhalation of vapors and contact with skin and eyes.[1]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed and protected from light and moisture.

References

-

PubChem. 4-Bromo-2-methylpyridine. [Link]

-

Sci-Hub. Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(Bromomethyl)-2-methylpyridine

Introduction

4-(Bromomethyl)-2-methylpyridine is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. Its utility stems from the dual reactivity of its structure: the nucleophilic nitrogen atom of the pyridine ring and the electrophilic carbon of the bromomethyl group. Accurate structural confirmation and purity assessment are paramount for its successful application in multi-step syntheses. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It is designed for the practicing researcher, offering insights into the causal relationships between molecular structure and spectral output. The protocols described herein are robust and self-validating, ensuring reliable and reproducible characterization. While a complete set of publicly available experimental spectra for this specific compound is limited, this guide synthesizes data from close structural analogs and foundational spectroscopic principles to present a highly accurate, predictive analysis.

Molecular Structure and Spectroscopic Overview

To understand the spectroscopic data, we must first analyze the chemical environment of each atom within the this compound molecule. The structure contains three distinct types of protons and seven unique carbon atoms.

Caption: Molecular structure of this compound with atom numbering.

The electron-withdrawing nitrogen atom and the substituents significantly influence the electron density around the pyridine ring, which is directly reflected in the NMR chemical shifts. The presence of various bond types (C=C, C=N, C-H, C-Br) will give rise to characteristic absorption bands in the IR spectrum. Finally, the molecule's mass and bond strengths will dictate its fragmentation pattern in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum of this compound is expected to show four distinct signals: three in the aromatic region corresponding to the pyridine ring protons, one for the methyl group, and one for the methylene (-CH₂Br) protons.

Expertise & Experience: The chemical shifts are governed by the electronic environment. The protons on the pyridine ring (H-3, H-5, H-6) are deshielded due to the ring current and the electron-withdrawing effect of the nitrogen atom, placing them in the typical aromatic region (7.0-8.5 ppm). The methyl group at C-2 is attached to an sp² carbon and will appear further downfield than a simple alkane methyl group. The methylene protons of the bromomethyl group are significantly deshielded by the adjacent electronegative bromine atom.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-6 | ~8.45 | Doublet (d) | 1H |

| H-3 | ~7.20 | Singlet (s) or narrow doublet | 1H |

| H-5 | ~7.15 | Doublet (d) | 1H |

| H-8 (-CH₂Br) | ~4.45 | Singlet (s) | 2H |

| H-7 (-CH₃) | ~2.55 | Singlet (s) | 3H |

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum will display seven signals, corresponding to each unique carbon atom in the molecule.

Expertise & Experience: The chemical shifts of the ring carbons are influenced by their position relative to the nitrogen atom and the substituents. Carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded. The carbon of the bromomethyl group (C-8) will appear in the aliphatic region but is shifted downfield by the bromine atom to approximately 30-35 ppm, a characteristic region for α-halide carbons.[1]

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~159.0 |

| C-6 | ~149.0 |

| C-4 | ~147.0 |

| C-5 | ~123.0 |

| C-3 | ~121.0 |

| C-8 (-CH₂Br) | ~32.0 |

| C-7 (-CH₃) | ~24.0 |

Experimental Protocol for NMR Spectroscopy

Trustworthiness: This protocol incorporates standard procedures for ensuring high-quality, reproducible NMR data. The use of a deuterated solvent with a known residual peak is crucial for accurate chemical shift referencing.

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Materials:

-

This compound (approx. 15-20 mg).

-

Deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS).

-

5 mm NMR tube.

-

-

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in the deuterated solvent inside the NMR tube. Ensure the solution is clear and homogeneous.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from CDCl₃.

-

Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain a sharp, symmetrical solvent peak.

-

¹H Data Acquisition:

-

Acquire a single-pulse experiment.

-

Key parameters: Spectral width ~16 ppm, acquisition time ~3 s, relaxation delay 2 s, 30° pulse angle, 16 scans.

-

-

¹³C Data Acquisition:

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

Key parameters: Spectral width ~240 ppm, acquisition time ~1.5 s, relaxation delay 2 s, 30° pulse angle, 1024 scans.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm or the residual CHCl₃ peak at 7.26 ppm.

-

Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Expertise & Experience: The IR spectrum will be dominated by vibrations from the pyridine ring and the aliphatic C-H bonds. Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring result in a series of sharp bands in the 1600-1400 cm⁻¹ region. The C-Br stretch is typically a weaker band found at lower wavenumbers.

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100-3000 | C-H Aromatic Stretch | Medium |

| 2980-2850 | C-H Aliphatic Stretch (-CH₃, -CH₂) | Medium |

| ~1600, ~1570 | C=C and C=N Ring Stretching | Strong |

| ~1450 | -CH₂- Scissoring / -CH₃ Asymmetric Bend | Medium |

| ~1050 | Pyridine Ring Breathing | Medium |

| ~650 | C-Br Stretch | Medium-Weak |

Experimental Protocol for IR Spectroscopy (ATR)

Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable technique for acquiring IR spectra of liquid or solid samples with minimal preparation.

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with a diamond ATR accessory.

-

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Expertise & Experience: For this compound, Electron Ionization (EI) is a suitable method. The most critical diagnostic feature will be the isotopic pattern of bromine. Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity.[2]

The primary fragmentation pathway involves the cleavage of the weakest bond. The C-Br bond is significantly weaker than the C-C or C-H bonds, making its cleavage a highly favorable process.[3]

Predicted Mass Spectrometry Data (EI)

| m/z Value | Ion Assignment | Notes |

|---|---|---|

| 185, 187 | [M]⁺ | Molecular ion peak, showing the characteristic ~1:1 bromine isotope pattern. |

| 106 | [M-Br]⁺ | Base Peak . Loss of a bromine radical. This fragment (a picolyl cation) is resonance-stabilized. |

| 92 | [M-CH₂Br]⁺ | Loss of a bromomethyl radical. |

Proposed Fragmentation Pathway

Sources

A Technical Guide to the Commercial Availability and Purity of 4-(Bromomethyl)-2-methylpyridine for Research and Development

This guide provides an in-depth analysis of 4-(Bromomethyl)-2-methylpyridine, a critical heterocyclic building block in medicinal chemistry and drug development. We will explore its commercial availability, the nuances of its purity, and the analytical methodologies required to qualify this reagent for use in sensitive synthetic applications. The insights provided herein are grounded in established analytical principles and practical experience to support researchers, scientists, and drug development professionals in making informed decisions about sourcing and handling this versatile compound.

Introduction: The Role of this compound in Synthesis

This compound is a substituted pyridine derivative valued for its utility as a synthetic intermediate. The presence of a reactive bromomethyl group on the pyridine scaffold makes it a potent electrophile, enabling the introduction of the 2-methylpyridine-4-yl-methyl moiety into a wide range of molecular architectures. This functionality is particularly relevant in the synthesis of active pharmaceutical ingredients (APIs), where pyridine rings are common fixtures, contributing to desirable pharmacokinetic properties such as solubility and metabolic stability.

The compound is typically available as either the free base or, more commonly, as its hydrobromide (HBr) salt. The salt form often exhibits enhanced stability and is easier to handle, though it requires a neutralization step in many reaction schemes. Understanding the form and purity of the purchased material is the first critical step in ensuring reproducible and successful synthetic outcomes.

Commercial Sourcing and Availability

This compound is available from several chemical suppliers, typically in research-grade quantities. The compound is often listed under its CAS number and may be offered in different forms and purities.

Table 1: Comparison of Commercial Offerings for this compound and its Hydrobromide Salt

| Supplier (Example) | Product Name | CAS Number | Stated Purity | Form | Storage Conditions |

| BLDpharm | This compound hydrobromide | 1245640-51-0 | 97% | Solid (HBr Salt) | Inert atmosphere, Store in freezer, under -20°C |

| Lead Sciences | This compound hydrobromide | 1245640-51-0 | 97% | Solid (HBr Salt) | Inert atmosphere, Store in freezer, under -20°C |

Note: Availability, purity, and catalog numbers are subject to change. Researchers should always consult the supplier's most recent documentation.

The hydrobromide salt is frequently the more stable and commercially prevalent form.[1][2] Its storage under freezing temperatures and an inert atmosphere is crucial to prevent degradation and maintain its reactive integrity.[1][2]

Understanding Purity: Potential Impurities and Their Origins

The nominal purity provided by a supplier (e.g., 97%) is a starting point. For demanding applications, particularly in drug development, a deeper understanding of the impurity profile is essential. Impurities can arise from the synthetic route used for manufacturing or from degradation during storage. A common synthetic pathway to bromomethylpyridines involves the radical bromination of the corresponding methylpyridine (in this case, 2,4-dimethylpyridine or 2,4-lutidine).

Caption: Hypothetical synthesis showing potential impurity sources.

This process can lead to several common impurities:

-

Unreacted Starting Material: Incomplete reaction can leave residual 2,4-dimethylpyridine.

-

Positional Isomers: Bromination could potentially occur at the 2-methyl group, leading to the formation of 2-(bromomethyl)-4-methylpyridine.

-

Di-brominated Byproducts: Over-bromination can result in 2,4-bis(bromomethyl)pyridine.

-

Degradation Products: Hydrolysis of the bromomethyl group to a hydroxymethyl group can occur if the compound is exposed to moisture.

Analytical Methods for Purity Verification

A multi-technique approach is necessary for a comprehensive assessment of purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary tools for quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.

Caption: Workflow for analytical qualification of a new reagent batch.

Table 2: Comparison of Key Analytical Techniques for Purity Assessment

| Technique | Principle | Information Obtained | Key Advantages | Common Limitations |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity percentage, detection of volatile impurities and isomers. | High resolution for volatile compounds.[3] | Not suitable for non-volatile or thermally labile compounds.[4] |

| High-Performance Liquid (HPLC) | Separation based on partitioning between liquid and solid phases.[4] | Purity percentage, quantification of non-volatile impurities. | Versatile for a wide range of compounds, excellent quantitation. | Peak identification can be ambiguous without standards. |

| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Definitive structural confirmation, identification of impurities. | Provides detailed structural information.[5] | Lower sensitivity for trace impurities compared to GC/HPLC.[5] |

| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight confirmation of product and impurities. | Definitive identification when coupled with GC or HPLC.[3] | Primarily a detection technique, not standalone for quantitation. |

Experimental Protocol: Gas Chromatography (GC-FID)

Gas chromatography with a Flame Ionization Detector (FID) is an excellent method for assessing the purity and identifying volatile impurities.

Objective: To determine the purity of this compound and identify any related volatile substances.

Methodology:

-

Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Sample Preparation: Accurately weigh and dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.[4]

-

GC Conditions:

-

Injector Temperature: 250 °C.[4]

-

Injection Mode: Split (e.g., 50:1 ratio).[4]

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[4]

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: 5 minutes at 280 °C.[4]

-

-

Detector Temperature (FID): 300 °C.[4]

-

-

Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks detected (Area % method). Impurities can be tentatively identified by comparing their retention times to known standards or by using a mass spectrometer (GC-MS).

Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with a UV detector is highly versatile and provides excellent quantitative results for a broad range of compounds, including non-volatile impurities.

Objective: To accurately quantify the purity of this compound.

Methodology:

-

Instrumentation: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Sample Preparation: Prepare a stock solution by accurately weighing the sample and dissolving it in the mobile phase to a known concentration (e.g., 0.5 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[4]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid or Formic Acid) is typically effective.

-

Example Gradient: Start at 10% Acetonitrile, ramp to 95% over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm or a wavelength appropriate for the pyridine chromophore.

-

-

Data Analysis: Purity is determined by comparing the peak area of the main component against a calibration curve prepared from a certified reference standard. If a standard is unavailable, the Area % method can be used for an estimation of purity.

Conclusion and Recommendations

The successful use of this compound in research and drug development hinges on a thorough understanding of its commercial availability and purity. While suppliers provide a baseline purity value, independent verification using a combination of chromatographic and spectroscopic techniques is paramount for applications where impurity profiles can directly impact reaction outcomes, yield, and the safety of the final product.

Key Recommendations:

-

Source the Hydrobromide Salt: For improved stability and handling, prefer the hydrobromide salt form.[1][2]

-

Adhere to Storage Conditions: Strictly follow supplier recommendations for storage (typically -20°C under an inert atmosphere) to prevent degradation.[1][2]

-

Implement Multi-Technique Analysis: Do not rely on a single analytical method. Use HPLC or GC for robust quantitation and ¹H NMR for definitive structural confirmation and identification of impurities.

-

Qualify Each New Batch: Perform analytical verification on every new lot of the reagent to ensure consistency and prevent unforeseen complications in synthetic protocols.

By integrating these practices, researchers can ensure the quality and reliability of this important synthetic building block, leading to more robust and reproducible scientific outcomes.

References

- A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine - Benchchem.

- 4-Bromo-2-methylpyridine, 97% - Fisher Scientific.

- This compound hydrobromide - Lead Sciences.

- 4-Bromo-2-methylpyridine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals.

- 4-Bromo-2-methylpyridine | - Frontier Specialty Chemicals.

- 1245640-51-0|this compound hydrobromide|BLD Pharm.

- A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine - Benchchem.

- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry.

Sources

Safe handling and storage procedures for 4-(Bromomethyl)-2-methylpyridine

An In-depth Technical Guide to the Safe Handling and Storage of 4-(Bromomethyl)-2-methylpyridine

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound (CAS No. 144960-47-8). As a reactive benzyl bromide analog and a key pyridine-containing building block in pharmaceutical and agrochemical synthesis, its proper management is paramount to ensuring laboratory safety and experimental integrity.[1][2][3] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety through understanding.

Compound Profile and Reactivity Insights

This compound is a heterocyclic organic compound valued for its utility in introducing the 2-methylpicolyl moiety in organic synthesis.[1][2] Its reactivity is primarily centered on the bromomethyl group. The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its synthetic utility but also the source of its primary hazards. As an alkylating agent, it can react with biological nucleophiles, necessitating stringent handling protocols to prevent exposure.

The pyridine ring itself is electron-deficient, which influences the reactivity of its substituents.[4][5] The compound is generally stable under recommended storage conditions but must be kept away from incompatible materials that can initiate hazardous reactions.

Physicochemical Data

A fundamental understanding of a compound's physical properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | N/A |

| Molecular Weight | 186.05 g/mol | N/A |

| Appearance | Varies; often cited as an oil or solid | N/A |

| Reactivity | Susceptible to nucleophilic attack; acts as an alkylating agent | [4][5] |

Hazard Identification and GHS Classification

This compound and its hydrobromide salt are classified as hazardous substances. The Globally Harmonized System (GHS) classifications, derived from related compounds, underscore the need for careful handling.

| Hazard Class | GHS Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [6][7][8][9] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [6][7][8][9] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [6][7][10] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [6][7][8] |

Note: Classifications are based on the closely related 4-Bromo-2-methylpyridine and 4-(Bromomethyl)pyridine hydrobromide, as specific data for the free base is less available. The hazardous nature should be assumed to be similar or identical.

The primary risks stem from its corrosive nature and its ability to cause severe damage upon contact with skin and eyes.[8][9] Inhalation of vapors or dust can irritate the respiratory tract, and ingestion is harmful.[6][11]

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential.

Engineering Controls

The most effective way to minimize exposure is to handle the chemical within a controlled environment.

-

Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be conducted inside a certified chemical fume hood.[6][12] This is non-negotiable and serves to contain vapors and prevent inhalation.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fumes in the general workspace.[10][11]

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate vicinity of the work area.[13]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the compound.

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn over goggles for splash risks. | Protects against splashes that can cause serious, irreversible eye damage.[6][7][14] |

| Hand | Chemically resistant gloves (e.g., Nitrile, Neoprene). Avoid latex.[12][14] | Provides a barrier against skin contact, which causes chemical burns.[8] Glove manufacturer's chemical resistance data should always be consulted. |

| Body | A flame-resistant lab coat, fully buttoned. Consider a chemical-resistant apron for larger quantities. | Protects against skin contact from spills and splashes.[6][10] |

| Respiratory | Not typically required if work is performed in a fume hood. If a hood is unavailable or fails, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. | Prevents inhalation of vapors which cause respiratory tract irritation.[10][14] |

Standard Operating Procedures for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of accidental exposure or release.

Caption: A logical workflow for the safe handling of this compound.

Protocol Steps:

-

Pre-Operational Briefing: Before any work begins, review the Safety Data Sheet (SDS) and perform a mental walkthrough of the procedure, identifying potential hazards.

-

Don PPE: Put on all required PPE as detailed in Section 3.2. Check gloves for any signs of damage before use.[15]

-

Prepare Workspace: Ensure the fume hood sash is at the appropriate height. Confirm a spill kit containing an inert absorbent material (like vermiculite or sand), and a designated hazardous waste container are readily available.[6][16]

-

Chemical Handling:

-

Post-Handling:

Chemical Storage and Stability

Proper storage is critical for maintaining the compound's integrity and preventing hazardous situations.

| Parameter | Guideline | Rationale |

| Location | Store in a cool, dry, well-ventilated area.[8][9][12] | Prevents degradation and pressure buildup in the container. |

| Incompatibilities | Segregate from strong oxidizing agents and strong bases.[8][9][11] | Prevents potentially violent or exothermic reactions. |

| Container | Keep in a tightly sealed, original, or appropriate container.[8][12] | Prevents leakage, contamination, and release of vapors. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[8] | While stable under normal conditions, inert gas protects against gradual degradation from atmospheric moisture and oxygen. |

| Access | Store in a locked cabinet or area accessible only to trained, authorized personnel.[7][8] | Prevents unauthorized use and accidental exposure. |

Emergency Procedures: Spills and Exposure

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response

The procedure varies significantly based on the size of the spill.

Caption: General workflow for responding to a chemical spill.

Minor Spill (Contained within a fume hood):

-

Ensure you are wearing appropriate PPE.

-

Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[6]

-

Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[6]

-

Wipe the area with a suitable solvent, followed by soap and water.

-

All cleanup materials must be disposed of as hazardous waste.[16]

-

Report the incident to the lab supervisor.

Major Spill (Outside of a fume hood):

-

Evacuate: Immediately alert all personnel and evacuate the immediate area.[6][17]

-

Confine: Close doors to the affected area to prevent vapors from spreading.[17]

-

Report: Call your institution's emergency response number (e.g., Environmental Health & Safety).[16][18] Provide your name, location, the chemical spilled, and the estimated quantity.

-

Rescue: Attend to any injured or contaminated personnel, moving them to fresh air if safe to do so.[17][18]

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an official response team.

Personal Exposure Protocol

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]

-

Skin Contact: Immediately remove all contaminated clothing.[8][19] Flush the affected skin with copious amounts of water for at least 15 minutes. A safety shower should be used if the area of contact is large.[12][18] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[8][15][19] Rinse the mouth with water. Seek immediate medical attention.[7][15]

Waste Disposal

Disposal of this compound and any associated contaminated materials must be handled with strict adherence to regulations.

-

Classification: The waste is classified as hazardous due to its corrosive and toxic properties.

-

Collection: Collect all waste, including contaminated absorbents, PPE, and empty containers, in a clearly labeled, sealed, and chemically compatible container.[16]

-

Disposal Route: Disposal must be conducted through a licensed hazardous waste management company.[8][15] Do not pour down the drain or mix with general refuse. Incineration at a licensed facility equipped with appropriate emission controls is a common disposal method for brominated organic compounds.[20]

References

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

-

Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]

-

New Jersey Department of Health. Hazard Summary: Pyridine. [Link]

-

Loba Chemie. (2016, June 13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. [Link]

-

Fisher Scientific. Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide. [Link]

-

U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. [Link]

-

Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]

-

University of Toronto, Environmental Health & Safety. Chemical Spill Procedures. [Link]

-

PA-PSRS. (2008, September 3). Hazardous Spills: The Safe Handling of Hazardous Drugs. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. [Link]

-

Chemtalk. Bromine water - disposal. [Link]

-

Princeton University, Environmental Health and Safety. Chemical Spill Procedures. [Link]

-

Wang, Y., et al. (2021). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]

-

PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. [Link]

-

MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

-

PubChem. 4-Bromo-2-methylpyridine. [Link]

- Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. nj.gov [nj.gov]

- 12. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 13. aksci.com [aksci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 17. Chemical & Radiological Emergency Response | Environmental Health and Safety [ehs.weill.cornell.edu]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. fishersci.ca [fishersci.ca]

- 20. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

The Synthetic Versatility of 4-(Bromomethyl)-2-methylpyridine: A Technical Guide for Researchers

Introduction: A Versatile Pyridinic Building Block

In the landscape of modern organic synthesis, pyridinic scaffolds are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the vast array of substituted pyridines, 4-(Bromomethyl)-2-methylpyridine stands out as a highly versatile, yet specific, building block. Its utility lies not in the reactivity of the pyridine ring itself, but in the benzylic-type reactivity of the bromomethyl group. This functional handle allows for the strategic introduction of the (2-methylpyridin-4-yl)methyl moiety into a wide range of molecular architectures.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this compound. While direct literature on this specific isomer is not abundant, we will draw upon established principles of organic chemistry and analogous reactivity of similar structures to provide a comprehensive and practical overview for researchers, scientists, and drug development professionals.

Core Chemistry: Synthesis and Reactivity

The primary value of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles at the methylene carbon.

Synthesis of this compound

The synthesis of this compound is not widely detailed in readily available literature. However, a reliable synthetic route can be inferred from the preparation of structurally similar compounds, such as 4-(bromomethyl)-2,6-dimethylpyridine.[1] The most logical and established approach involves the bromination of the corresponding alcohol, (2-methylpyridin-4-yl)methanol.

This transformation is typically achieved by treating the alcohol with a strong brominating agent, such as hydrogen bromide in acetic acid, under reflux conditions. The acidic environment protonates the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the bromide ion in an SN2 or SN1-type reaction, favored by the stability of the resulting benzylic-type carbocation intermediate.

Caption: Inferred synthetic pathway for this compound.

Key Reactivity: Nucleophilic Substitution

The primary mode of reactivity for this compound is nucleophilic substitution at the bromomethyl group. This reaction allows for the covalent attachment of the (2-methylpyridin-4-yl)methyl group to a variety of substrates.

Common nucleophiles that can be employed in reactions with this compound include:

-

Oxygen Nucleophiles: Alcohols, phenols, and carboxylates can be used to form ethers and esters, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to deprotonate the nucleophile.

-

Nitrogen Nucleophiles: Primary and secondary amines, as well as amides and heterocycles like imidazole, readily displace the bromide to form the corresponding substituted amines.

-

Sulfur Nucleophiles: Thiols and thiophenols are excellent nucleophiles for this reaction, leading to the formation of thioethers.

-

Carbon Nucleophiles: Enolates and other carbanions can be used to form new carbon-carbon bonds, extending the carbon skeleton of a molecule.

Caption: General nucleophilic substitution reaction of this compound.

Applications in Drug Discovery and Agrochemical Development

The (2-methylpyridin-4-yl)methyl moiety is a valuable pharmacophore and a key structural component in various biologically active molecules. The ability of this compound to introduce this group makes it a significant intermediate in the synthesis of novel compounds for medicinal and agricultural applications.

Pharmaceutical Applications

The pyridine ring is a common feature in many FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its water-solubilizing properties make it a desirable feature in drug candidates. By using this compound, medicinal chemists can incorporate the (2-methylpyridin-4-yl)methyl group as a side chain or a linker to a core scaffold, potentially modulating the compound's binding affinity to a biological target, its pharmacokinetic properties, or its metabolic stability.

Hypothetical Application in Kinase Inhibitor Synthesis:

Many kinase inhibitors feature a heterocyclic core with various substituents. This compound could be used to alkylate a nitrogen or oxygen atom on a core scaffold to introduce the pyridinic moiety, which could then interact with specific amino acid residues in the kinase's active site.

Agrochemical Applications

Pyridine-based compounds are also prevalent in the agrochemical industry, serving as herbicides, fungicides, and insecticides. The introduction of the (2-methylpyridin-4-yl)methyl group can influence the compound's mode of action, spectrum of activity, and environmental profile. For instance, this moiety could be incorporated into novel herbicides that target specific enzymes in weeds or into fungicides that disrupt fungal cell wall synthesis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and a representative reaction of this compound, based on established chemical principles and analogous procedures.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 4-(bromomethyl)-2,6-dimethylpyridine.[1]

Materials:

-

(2-methylpyridin-4-yl)methanol

-

Hydrogen bromide (33% in glacial acetic acid)

-

Ethyl acetate

-

Sodium hydroxide solution (20%)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve (2-methylpyridin-4-yl)methanol (1.0 eq) in a 33% solution of hydrogen bromide in glacial acetic acid (6.0 eq).

-

Heat the reaction mixture to reflux and maintain for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess acid.

-

Carefully pour the residue onto a mixture of ice and water.

-

Basify the aqueous solution to a pH > 10 with a 20% sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel if necessary.

| Parameter | Value |

| Reactant | (2-methylpyridin-4-yl)methanol |

| Reagent | HBr in Acetic Acid |

| Reaction Time | 5 hours |

| Temperature | Reflux |

| Work-up | Basic aqueous work-up and extraction |

| Purification | Column Chromatography |

Protocol 2: N-Alkylation of Imidazole with this compound

Materials:

-

This compound

-

Imidazole

-

Potassium carbonate

-

Acetonitrile (anhydrous)

Procedure:

-

To a stirred solution of imidazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

-

Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by flash column chromatography to obtain the desired N-alkylated imidazole.

Conclusion: A Promising Synthetic Intermediate

This compound, while not extensively documented, represents a valuable and versatile building block for organic synthesis. Its straightforward, inferred synthesis and predictable reactivity make it an attractive reagent for introducing the (2-methylpyridin-4-yl)methyl moiety into a diverse range of molecules. The potential applications in medicinal chemistry and agrochemical development are significant, offering a pathway to novel compounds with tailored biological activities. This guide provides a foundational understanding and practical protocols to encourage the exploration and utilization of this promising synthetic intermediate.

References

Sources

Understanding the stability of 4-(Bromomethyl)-2-methylpyridine under different conditions

An In-depth Technical Guide on the Stability of 4-(Bromomethyl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract